molecular formula C14H13Cl2NO3S B5663189 (3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE

(3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHEN-2-YL)(MORPHOLINO)METHANONE

Cat. No.: B5663189
M. Wt: 346.2 g/mol
InChI Key: UIRPKFQKNCNLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,7-Dichloro-6-methoxy-1-benzothiophen-2-yl)(morpholino)methanone is a chemical compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with chlorine and methoxy groups, and a morpholino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-dichloro-6-methoxy-1-benzothiophen-2-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene core, followed by the introduction of the chlorine and methoxy substituents. The final step involves the attachment of the morpholino group to the methanone moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3,7-Dichloro-6-methoxy-1-benzothiophen-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone moiety to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols, in the presence of a base, can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(3,7-Dichloro-6-methoxy-1-benzothiophen-2-yl)(morpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,7-dichloro-6-methoxy-1-benzothiophen-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3,7-Dichloro-6-methoxy-1-benzothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
  • 1-[(3,7-Dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine

Uniqueness

(3,7-Dichloro-6-methoxy-1-benzothiophen-2-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3,7-dichloro-6-methoxy-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-19-9-3-2-8-10(15)13(21-12(8)11(9)16)14(18)17-4-6-20-7-5-17/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPKFQKNCNLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)N3CCOCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.